molecular formula C26H18 B14394845 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene CAS No. 89441-49-6

2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene

Cat. No.: B14394845
CAS No.: 89441-49-6
M. Wt: 330.4 g/mol
InChI Key: UTQZIXFHELUIBJ-UHFFFAOYSA-N
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Description

2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by the presence of a naphthalene moiety attached to a phenanthrene structure via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and phenanthrene as the primary starting materials.

    Formation of Ethenyl Linkage: The naphthalene is first functionalized to introduce an ethenyl group. This can be achieved through a series of reactions, including halogenation followed by dehydrohalogenation.

    Coupling Reaction: The ethenyl-functionalized naphthalene is then coupled with phenanthrene under specific conditions, often using a palladium-catalyzed cross-coupling reaction such as the Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone and phenanthrenequinone derivatives.

    Reduction: Formation of 2-[2-(Naphthalen-2-YL)ethyl]phenanthrene.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylnaphthalene: Similar structure but lacks the phenanthrene moiety.

    2-Vinylnaphthalene: Similar structure but lacks the phenanthrene moiety and has a vinyl group instead of an ethenyl linkage.

Uniqueness

2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene is unique due to its combination of naphthalene and phenanthrene structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89441-49-6

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

2-(2-naphthalen-2-ylethenyl)phenanthrene

InChI

InChI=1S/C26H18/c1-2-7-23-17-19(11-13-21(23)5-1)9-10-20-12-16-26-24(18-20)15-14-22-6-3-4-8-25(22)26/h1-18H

InChI Key

UTQZIXFHELUIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=C(C=C3)C5=CC=CC=C5C=C4

Origin of Product

United States

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